molecular formula C20H25N3O2 B10970194 N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B10970194
M. Wt: 339.4 g/mol
InChI Key: NNBUSHRQUSHDJI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is a compound belonging to the piperazine class of chemicals. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with methoxyphenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 3-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, altering their activity and leading to changes in neuronal signaling. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine (mCPP)
  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Comparison

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to mCPP and TFMPP, this compound may exhibit different pharmacological effects and reactivity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-15-8-10-17(11-9-15)23-13-12-22(14-16(23)2)20(24)21-18-6-4-5-7-19(18)25-3/h4-11,16H,12-14H2,1-3H3,(H,21,24)

InChI Key

NNBUSHRQUSHDJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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